6-AMINO-5-NITROSO-2-(2-PROPOXYPHENYL)-4(1H)-PYRIMIDINONE
Overview
Description
6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrimidinone family, which is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of amino, nitroso, and propoxyphenyl groups further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-propoxybenzaldehyde and guanidine derivatives, followed by nitration and subsequent reduction to introduce the nitroso and amino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, fully reduced amino compounds, and various substituted pyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-nitroso-2-phenyl-1H-pyrimidin-4-one
- 6-amino-5-nitroso-2-(2-methoxyphenyl)-1H-pyrimidin-4-one
- 6-amino-5-nitroso-2-(2-ethoxyphenyl)-1H-pyrimidin-4-one
Uniqueness
6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-7-20-9-6-4-3-5-8(9)12-15-11(14)10(17-19)13(18)16-12/h3-6H,2,7H2,1H3,(H3,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCXFWTBFEVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482606 | |
Record name | 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57075-57-7 | |
Record name | 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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